5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one is a synthetic compound with the molecular formula C₁₄H₁₇N₃OS and a molecular weight of 275.37 g/mol. This compound features a thioxoimidazolidin-4-one core structure, which is characterized by a five-membered ring containing nitrogen and sulfur atoms. The presence of the diethylamino group attached to the benzylidene moiety enhances its chemical properties and potential biological activities. The compound is identified by its CAS number 51009-65-5 and has been studied for various applications, particularly in medicinal chemistry and pharmacology .
5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one (5-(DEABi)-2-TIO) is a molecule that has been studied for its potential biological properties. There is some published research on its effects on cellular processes []. However, more research is needed to fully understand its potential applications.
5-(DEABi)-2-TIO belongs to a class of compounds called Schiff bases, which are known for their diverse range of biological activities []. Researchers have investigated 5-(DEABi)-2-TIO as a scaffold for the design of new molecules with potential medicinal applications [, ]. This type of research involves using the basic structure of 5-(DEABi)-2-TIO as a starting point for creating new molecules with potentially improved properties.
Research has indicated that 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one exhibits significant biological activities. It has been investigated for its potential as an inhibitor of various enzymes and proteins involved in disease processes. For instance, studies have shown that similar compounds in the thioxoimidazolidin series can inhibit lymphocyte-expressed pore-forming proteins, suggesting a role in modulating immune responses . Additionally, these compounds have demonstrated antimicrobial and anticancer properties, making them candidates for further pharmacological exploration.
The synthesis of 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one typically involves the following general steps:
5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one has potential applications in various fields:
Interaction studies involving 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one have focused on its binding affinity to various biological targets. For instance, research has shown that compounds within this class can interact with enzymes and receptors, influencing cellular pathways. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy and safety profile in therapeutic applications .
Several compounds share structural similarities with 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-Methylbenzylidene)-2-thioxoimidazolidin-4-one | Methyl group instead of diethylamino | Potentially different biological activity profile |
| 5-(Phenyl)-2-thioxoimidazolidin-4-one | Simple phenyl group | Less sterically hindered; may exhibit distinct reactivity |
| 5-(4-Chlorobenzylidene)-2-thioxoimidazolidin-4-one | Chlorine substituent | Enhanced lipophilicity; possible increased membrane permeability |
These similar compounds highlight the diversity within the thioxoimidazolidin series while emphasizing the unique structural features of 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one that may contribute to its distinct biological activities and applications .
The thiohydantoin core forms the foundation of this compound’s molecular architecture. Thiohydantoins are sulfur-containing heterocycles derived from hydantoins, where one or both carbonyl oxygen atoms are replaced by thiocarbonyl groups [1]. In 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one, the 2-thioxo group replaces the carbonyl at position 2, creating a planar, conjugated system that enhances electronic delocalization [2] [1]. This substitution significantly alters the compound’s reactivity and biological interactions compared to oxygenated analogs [1].
The synthesis of thiohydantoins typically involves the reaction of α-amino acids with thiourea or isothiocyanates [1]. For example, the compound’s thiohydantoin core could originate from the cyclization of a cysteine derivative or via a modified Johnson method using isothiocyanate intermediates [1]. The presence of the thiocarbonyl group increases hydrogen-bonding potential, which is critical for interactions in biological systems [3] [1]. Recent advances in DNA-encoded library synthesis have highlighted thiohydantoins as privileged scaffolds for drug discovery due to their structural diversity and compatibility with combinatorial chemistry [3].
The benzylidene group at position 5 of the thiohydantoin ring introduces a conjugated π-system that extends electronic communication across the molecule. This moiety consists of a benzene ring connected via a methylidene (–CH=) bridge to the heterocyclic core [2] [4]. The planar geometry of the benzylidene group facilitates π-π stacking interactions, which are instrumental in binding to aromatic residues in proteins or nucleic acids [5].
In 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one, the benzylidene substituent is para-substituted with a diethylamino group. This substitution pattern directs electron density into the benzene ring through resonance, enhancing the compound’s solubility in polar solvents and influencing its absorption characteristics [2] [5]. Comparative studies of benzylidene-containing thiohydantoins, such as 5-benzylidine-2-thiohydantoin, demonstrate that the electronic nature of the aryl group modulates biological activity, particularly in hepatoprotective and anticancer contexts [5].
The diethylamino group (–N(C₂H₅)₂) at the para position of the benzylidene moiety serves multiple functions. As a strong electron-donating group, it increases the electron density of the benzene ring, stabilizing the molecule through resonance and inductive effects [2] [4]. This electronic modulation can enhance binding affinity to biological targets, such as enzymes or receptors, by facilitating charge-transfer interactions [5].
Additionally, the diethylamino group improves solubility in organic solvents, which is advantageous for synthetic modifications and formulation [2] [4]. Its steric bulk may also influence conformational preferences, potentially restricting rotation around the benzylidene–thiohydantoin bond and stabilizing specific tautomeric forms [1]. In analogs lacking the diethylamino group, reduced solubility and altered electronic profiles have been observed, underscoring its importance in optimizing physicochemical properties [5].
To contextualize the uniqueness of 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one, Table 1 compares its structural features with those of closely related thiohydantoin derivatives.
| Compound Name | Molecular Formula | Substituents | Key Structural Differences |
|---|---|---|---|
| 5-Benzylidine-2-thiohydantoin [5] | C₁₀H₈N₂OS | Benzylidene (no substituents) | Lacks diethylamino group |
| N³-Allyl-5-isopropyl-2-thiohydantoin [1] | C₉H₁₃N₃OS | Allyl and isopropyl groups | Different N-substituents; no aryl group |
| 5-(4-Methoxybenzylidene)-2-thioxoimidazolidin-4-one [3] | C₁₁H₁₀N₂O₂S | Methoxy substituent | Electron-donating methoxy vs. diethylamino |
The diethylamino group in 5-(4-(Diethylamino)benzylidene)-2-thioxoimidazolidin-4-one distinguishes it from simpler benzylidene analogs, offering enhanced electronic effects and solubility. Compared to N-allyl derivatives, the absence of N-substituents in this compound preserves the hydrogen-bonding capacity of the thiohydantoin NH groups, which is critical for molecular recognition [1]. Furthermore, the para-substitution pattern contrasts with meta- or ortho-substituted analogs, which exhibit altered steric and electronic profiles [3] [5].